molecular formula C14H10FN3OS B11500607 (2-Fluorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

(2-Fluorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B11500607
M. Wt: 287.31 g/mol
InChI Key: GMNAXKUKELSNGH-UHFFFAOYSA-N
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Description

(2-fluorophenyl)[6-methyl-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorophenyl group and a triazolopyridine core, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl)[6-methyl-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorobenzene derivative and a triazole precursor, the reaction may proceed through nucleophilic substitution and cyclization steps, often requiring catalysts and specific temperature conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods often involve the use of advanced reactors and precise control over reaction parameters to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-fluorophenyl)[6-methyl-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2-fluorophenyl)[6-methyl-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-yl]methanone is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. Studies may explore its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent, leveraging its ability to interact with specific molecular targets.

Industry

Industrially, (2-fluorophenyl)[6-methyl-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-yl]methanone is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-fluorophenyl)[6-methyl-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-yl]methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorophenyl group and triazolopyridine core play crucial roles in these interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-fluorophenyl)[6-methyl-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-yl]methanone apart is its specific combination of a fluorophenyl group and a triazolopyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C14H10FN3OS

Molecular Weight

287.31 g/mol

IUPAC Name

(2-fluorophenyl)-(6-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

InChI

InChI=1S/C14H10FN3OS/c1-9-6-7-12-16-14(20)18(17(12)8-9)13(19)10-4-2-3-5-11(10)15/h2-8H,1H3

InChI Key

GMNAXKUKELSNGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=S)N2C(=O)C3=CC=CC=C3F)C=C1

Origin of Product

United States

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